molecular formula C22H19Cl2NO4 B11184337 5-(4-chlorophenyl)-4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-(tetrahydrofuran-2-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

5-(4-chlorophenyl)-4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-(tetrahydrofuran-2-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11184337
M. Wt: 432.3 g/mol
InChI Key: NJOOHEAGMYBIJF-ZZEZOPTASA-N
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Description

4-(4-Chlorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-[(oxolan-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with significant potential in various scientific fields. This compound features a pyrrolone core substituted with chlorobenzoyl and chlorophenyl groups, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-[(oxolan-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzoyl chloride and 4-chlorophenylacetic acid, which undergo condensation reactions under controlled conditions. The reaction conditions usually involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-[(oxolan-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The chlorobenzoyl and chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the carbonyl groups yields alcohols.

Scientific Research Applications

4-(4-Chlorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-[(oxolan-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-[(oxolan-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorobenzoyl chloride
  • 4-Chlorophenylacetic acid
  • 4-Chlorobenzoylbenzofuran

Uniqueness

Compared to similar compounds, 4-(4-chlorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-[(oxolan-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H19Cl2NO4

Molecular Weight

432.3 g/mol

IUPAC Name

(4Z)-5-(4-chlorophenyl)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-(oxolan-2-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C22H19Cl2NO4/c23-15-7-3-13(4-8-15)19-18(20(26)14-5-9-16(24)10-6-14)21(27)22(28)25(19)12-17-2-1-11-29-17/h3-10,17,19,26H,1-2,11-12H2/b20-18-

InChI Key

NJOOHEAGMYBIJF-ZZEZOPTASA-N

Isomeric SMILES

C1CC(OC1)CN2C(/C(=C(\C3=CC=C(C=C3)Cl)/O)/C(=O)C2=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1CC(OC1)CN2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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